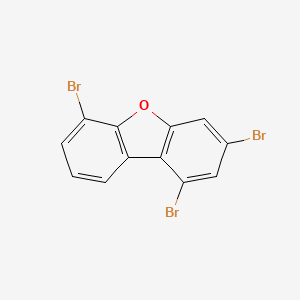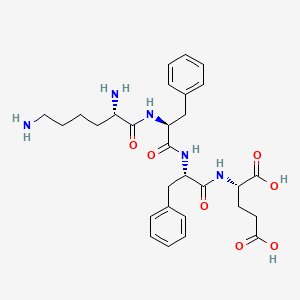
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- is a peptide compound composed of four amino acids: L-glutamic acid, L-lysine, L-phenylalanine, and another L-phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for the addition of L-phenylalanine and the second L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residues can be oxidized to form quinones.
Reduction: The peptide can be reduced to modify its structure and properties.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents.
Major Products Formed
Oxidation: Quinone derivatives of phenylalanine.
Reduction: Modified peptides with altered structural properties.
Substitution: Peptide analogs with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors to influence cellular responses or inhibit enzyme activity to regulate metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- L-Glutamic acid, L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-lysyl-L-tyrosyl-L-arginyl-L-alanyl-L-arginyl-L-α-glutamyl-L-prolyl-L-valyl-L-threonyl-L-lysyl-L-alanyl-
- L-Glutamic acid, glycyl-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-leucyl-L-isoleucyl-L-prolyl-L-lysyl-L-isoleucyl-L-isoleucyl-L-seryl-L-seryl-L-prolyl-L-isoleucyl-L-phenylalanyl-L-lysyl-L-threonyl-L-leucyl-L-leucyl-L-seryl-L-alanyl-L-valylglycyl-L-seryl-L-alanyl-L-leucyl-L-seryl-L-seryl-L-serylglycyl-
Uniqueness
L-Glutamic acid, L-lysyl-L-phenylalanyl-L-phenylalanyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
428815-89-8 |
|---|---|
Fórmula molecular |
C29H39N5O7 |
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C29H39N5O7/c30-16-8-7-13-21(31)26(37)33-23(17-19-9-3-1-4-10-19)28(39)34-24(18-20-11-5-2-6-12-20)27(38)32-22(29(40)41)14-15-25(35)36/h1-6,9-12,21-24H,7-8,13-18,30-31H2,(H,32,38)(H,33,37)(H,34,39)(H,35,36)(H,40,41)/t21-,22-,23-,24-/m0/s1 |
Clave InChI |
VTCJSAVFRBZBDF-ZJZGAYNASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
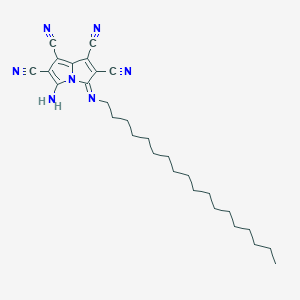
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
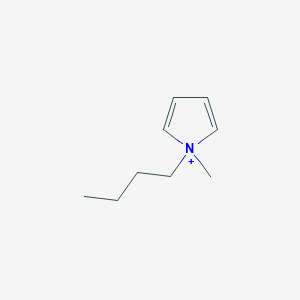
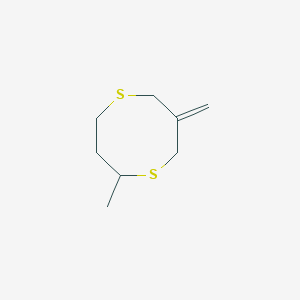
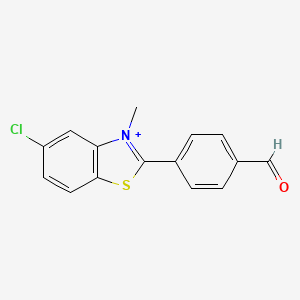
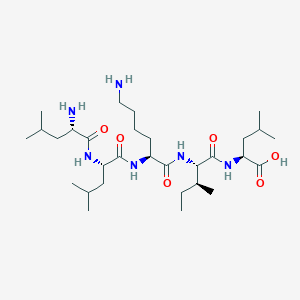
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)

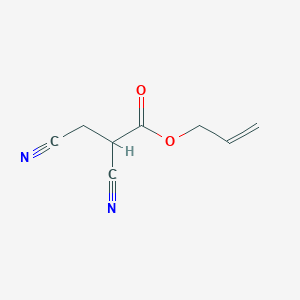
![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
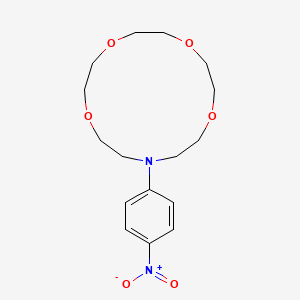
![1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14235811.png)
